molecular formula C14H11BrN2 B2706395 5-Bromo-2-(phenylmethyl)-2H-indazole CAS No. 937049-51-9

5-Bromo-2-(phenylmethyl)-2H-indazole

Cat. No. B2706395
CAS RN: 937049-51-9
M. Wt: 287.16
InChI Key: PWVUHQLGFWNVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(phenylmethyl)-2H-indazole is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound is a synthetic indazole derivative that has been found to have potential as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

α-Glucosidase Inhibitory Activity

“5-Bromo-2-aryl benzimidazole” derivatives, which share a similar structure with “5-Bromo-2-(phenylmethyl)-2H-indazole”, have been evaluated for their α-glucosidase inhibitory potential . These compounds have shown excellent to moderate activity, with IC50 values within the range of 8.34–174.62 μM . This suggests that “5-Bromo-2-(phenylmethyl)-2H-indazole” may also have potential as an α-glucosidase inhibitor, which could be useful in the treatment of conditions like diabetes .

Antitumor Activity

The enantiomers of “5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide”, a compound similar to “5-Bromo-2-(phenylmethyl)-2H-indazole”, have been synthesized and researched for their antitumor activity . These compounds have shown to inhibit the activity of PI3Kα kinase, which is often overactive in cancer cells . This suggests that “5-Bromo-2-(phenylmethyl)-2H-indazole” may also have potential as an antitumor agent .

Drug Design

Benzimidazole, a core part of the structure of “5-Bromo-2-(phenylmethyl)-2H-indazole”, is a key fragment in many drug candidates . It has been found in a wide range of drugs, including omeprazole, mebendazole, albendazole, and astemizole . This suggests that “5-Bromo-2-(phenylmethyl)-2H-indazole” could be a useful component in the design of new drugs .

Organocatalysis

Sulfonamide compounds, which include “5-Bromo-2-(phenylmethyl)-2H-indazole”, have potential use in organocatalysis due to their capacity for forming fairly weak hydrogen bonds and increasing acidity compared to the amide group . This suggests that “5-Bromo-2-(phenylmethyl)-2H-indazole” could be used in the development of new catalysts .

properties

IUPAC Name

2-benzyl-5-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-6-7-14-12(8-13)10-17(16-14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVUHQLGFWNVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(phenylmethyl)-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.